molecular formula C6H3BrCl2O B165674 4-Bromo-2,6-dichlorophenol CAS No. 3217-15-0

4-Bromo-2,6-dichlorophenol

Cat. No. B165674
CAS RN: 3217-15-0
M. Wt: 241.89 g/mol
InChI Key: KGURSDWHGSLAPP-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dichlorophenol is a chemical compound with the molecular formula C6H3BrCl2O and a molecular weight of 241.89 . It appears as a white to almost white powder or crystal .


Synthesis Analysis

The synthesis of 4-Bromo-2,6-dichlorophenol involves a stirred solution of 2,6-dichlorophenol in acetonitrile, which is cooled to 0° C. Bromine is then added dropwise. The solution is stirred at 0° C. for 2 hours, and a saturated aqueous solution of sodium sulphite is added until the red color disappears. The phases are separated, and the aqueous phase is extracted three times with ethyl acetate. Concentration of the combined organic phases gives a yellow oil, which is purified on a silica gel column to give 4-bromo-2,6-dichlorophenol.


Molecular Structure Analysis

The InChI code for 4-Bromo-2,6-dichlorophenol is 1S/C6H3BrCl2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

4-Bromo-2,6-dichlorophenol has a melting point between 62.0 and 66.0 °C, and a boiling point of 266 °C . It is soluble in methanol .

Scientific Research Applications

  • Identification in Water Supplies : Korenman et al. (2001) developed a kinetic gas-chromatographic method for identifying and determining trace levels of chlorophenols, including 4-Bromo-2,6-dichlorophenol, in potable water. This method is significant for monitoring water quality and ensuring safety against potential pollutants (Korenman, Gruzdev, & Kondratenok, 2001).

  • Interaction with Micellar Systems : Senz and Gsponer (1994) investigated the interaction of phenolic compounds, including 4-Bromo-2,6-dimethylphenol (a derivative of 4-Bromo-2,6-dichlorophenol), with cetyltrimethylammonium chloride micelles. This research is relevant for understanding the behavior of phenolic compounds in various chemical environments (Senz & Gsponer, 1994).

  • Environmental Analysis Techniques : Yuan et al. (2017) developed an automated online headspace solid-phase microextraction method followed by on-fiber derivatization coupled with gas chromatography-mass spectrometry for the determination of chloro- and bromo-phenolic compounds, including 4-Bromo-2,6-dichlorophenol, in surface water. This method is crucial for environmental monitoring and analysis (Yuan et al., 2017).

  • Coordination in Metal Complexes : Richardson et al. (1993) examined the coordination of ortho chlorines in nickel and zinc 4-substituted 2,6-dichlorophenolates, including 4-bromo-2,6-dichlorophenolate ions. This study contributes to understanding the interactions in organochlorine-metal bonding, which is significant in the field of inorganic chemistry (Richardson et al., 1993).

  • Copolymerization Studies : Bollag and Liu (1985) studied the enzyme-catalyzed copolymerization of halogenated phenols, including 4-bromo-2,6-dichlorophenol, which presents a model for the incorporation of anthropogenic compounds into humic substances. This research is relevant for understanding the environmental fate of these compounds (Bollag & Liu, 1985).

Safety And Hazards

4-Bromo-2,6-dichlorophenol is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4-bromo-2,6-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGURSDWHGSLAPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185952
Record name 4-Bromo-2,6-dichlorophenol
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Molecular Weight

241.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-dichlorophenol

CAS RN

3217-15-0
Record name 4-Bromo-2,6-dichlorophenol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Bromo-2,6-dichlorophenol
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Record name 4-BROMO-2,6-DICHLOROPHENOL
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Record name 4-Bromo-2,6-dichlorophenol
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Record name 4-bromo-2,6-dichlorophenol
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Synthesis routes and methods

Procedure details

A stirred solution of 2,6-dichlorophenol (20 g, 123.4 mmol) in acetonitrile (200 mL) was cooled to 0° C. and bromine (23.7 g) in acetonitrile (50 mL) was added dropwise. The red solution was stirred at 0° C. for 2 h and a saturated aqueous solution of sodium sulphite was added until the red color disappeared. The phases were separated and the aqueous phase was extracted three times with ethyl acetate. Concentration of the combined organic phases gave a yellow oil, which was purified on a silica gel column (heptane/ethyl acetate, 10:1) to give 17.8 g of 4-bromo-2,6-dichlorophenol as a white solid. Yield: 60%; 1H NMR (400 MHz, CDCl3): δ 7.42 (s, 2H), 5.9 (br s, 1H) ppm.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126
Citations
M Saçak, U Akbulut, D Kısakürek, L Toppare - Polymer, 1989 - Elsevier
Electroinitiated polymerization of bis(4- b ro m o- 2,6- d ic h Io ro phen oxo )NN N'. N'- tetramethylethylenediamine copp Page 1 Electroinitiated polymerization of bis(4- b ro m o- 2,6- d ic …
Number of citations: 22 www.sciencedirect.com
SB Hamilton Jr, HS Blanchard - The Journal of Organic Chemistry, 1970 - ACS Publications
4'-Bromo-4-hydroxy-3, 5, 2', 6'-tetramethyldiphenyl ether (1) has beensought as a precursor to tetramethyl analogs ofthyroxine and as a model compound for use in polymerization …
Number of citations: 2 pubs.acs.org
WM Lauer - Journal of the American Chemical Society, 1926 - ACS Publications
They found, however, that Reaction a yielded the expected compound, but they obtained an amorphous product from Reaction b. From these data they concluded that Structure I was …
Number of citations: 7 pubs.acs.org
D Kisakürek, S Yiǧit - European polymer journal, 1991 - Elsevier
Bis(4-bromo-2,6-dichlorophenoxo) ethylenediamine copper(II) complex has been polymerized using electro-initiation by constant potential electrolysis, in dimethylformamide-…
Number of citations: 21 www.sciencedirect.com
L Aras, S Sen, D Kisakurek - Polymer, 1995 - Elsevier
Anodic oxidation of bis(pyridine)bis(4-bromo-2,6-dichlorophenoxo)copper(spii) complex leads mainly to linear poly(2,6-dichlorophenylene oxide) under constant-potential electrolysis in …
Number of citations: 12 www.sciencedirect.com
O Şanlt, D Kisakürek - Die Makromolekulare Chemie …, 1992 - Wiley Online Library
Thermal decomposition of bis(4‐bromo‐2,6‐dichlorophenoxo)‐(N,N,N',N'‐tetramethylethy‐lenediamiene)copper(II) complex in toluene, bis(4‐bromo‐2,6‐dichlorophenoxo)(N,N‐…
Number of citations: 21 onlinelibrary.wiley.com
HI Ünal, O Sanlı, D Kısakürek - Polymer, 1989 - Elsevier
Thermal polymerization of bis(trihalophenoxo)-N,N,N′,N′-tetramethylethylenediamine copper(ii) and bis(trihalophenoxo)ethylenediamine copper(ii) was achieved in toluene at 70C. …
Number of citations: 23 www.sciencedirect.com
D Kisakürek, N Binboǧa, JF Harrod - Polymer, 1987 - Elsevier
Several different dihalophenylene oxide polymers prepared by thermal decomposition of halophenoxo copper complexes were studied in toluene using light scattering. For polymers of …
Number of citations: 32 www.sciencedirect.com
BG Carr, JF Harrod, P Van Gheluwe - Macromolecules, 1973 - ACS Publications
The molecular weights (Mn) of poly (phenylene oxides) produced by thermal decomposition of bis (2, 4,-6-trichlorophenoxo) bis (pyridine) copper (II)(1) were found to increase with (i) …
Number of citations: 37 pubs.acs.org
DB McCorkle Jr - 1995 - search.proquest.com
Monodentate or bidentate ligands (L) of nitrogen and phosphorus were used in the synthesis of nickel (II) complexes of the type M ($\rm OC\sb6H\sb2Cl\sb2X)\sb2 (L)\sb {n} $(X= Cl, Br, …
Number of citations: 4 search.proquest.com

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